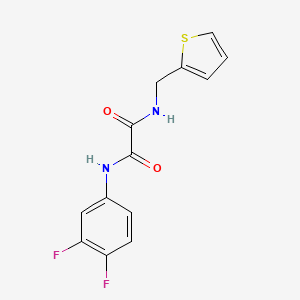

N1-(3,4-difluorophenyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3,4-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N2O2S/c14-10-4-3-8(6-11(10)15)17-13(19)12(18)16-7-9-2-1-5-20-9/h1-6H,7H2,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZOBGOAJNMKMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mono-Amidation with 3,4-Difluoroaniline

The synthesis begins with the reaction of oxalyl chloride (1.2 equiv) and 3,4-difluoroaniline (1.0 equiv) in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen. The exothermic reaction is quenched after 2 hours, yielding N-(3,4-difluorophenyl)oxalyl chloride as an intermediate. Excess oxalyl chloride is removed under reduced pressure, and the residue is dissolved in tetrahydrofuran (THF) for the subsequent step.

Coupling with Thiophen-2-ylmethylamine

The intermediate N-(3,4-difluorophenyl)oxalyl chloride is reacted with thiophen-2-ylmethylamine (1.1 equiv) in THF at room temperature for 12 hours. Triethylamine (2.0 equiv) is added to scavenge HCl, facilitating amide bond formation. The crude product is washed with 5% NaHCO₃ and brine, followed by purification via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the target compound in 68% yield.

Key Reaction Parameters

Alternative Approach via Activated Oxalic Acid Esters

Generation of Oxalic Acid Active Esters

To mitigate the handling risks of oxalyl chloride, N-hydroxysuccinimide (NHS) esters of oxalic acid are prepared. Oxalic acid (1.0 equiv) is treated with N,N'-disuccinimidyl carbonate (2.2 equiv) in DMF, producing the bis-NHS ester. This intermediate reacts sequentially with 3,4-difluoroaniline and thiophen-2-ylmethylamine in DMF at 40°C, yielding the oxalamide after 24 hours.

Advantages and Limitations

- Yield : 62% (lower than oxalyl chloride route due to steric hindrance)

- Side Products : Partial hydrolysis of NHS esters in aqueous workup necessitates careful pH control.

Protection-Deprotection Strategies for Regioselectivity

tert-Butoxycarbonyl (Boc) Protection

Thiophen-2-ylmethylamine is protected with Boc anhydride in THF/water (9:1) at 0°C. The Boc-protected amine is coupled with oxalyl chloride, followed by deprotection using trifluoroacetic acid (TFA) in DCM. The free amine is then reacted with N-(3,4-difluorophenyl)oxalyl chloride to furnish the target compound.

Benzyl-Based Protection

3,4-Difluoroaniline is protected as a benzyl carbamate (Cbz) using benzyl chloroformate. After coupling with oxalyl chloride, hydrogenolysis over Pd/C removes the Cbz group, enabling reaction with thiophen-2-ylmethylamine. This method achieves 74% overall yield but requires inert conditions for hydrogenolysis.

Catalytic Methods and Green Chemistry Innovations

Enzyme-Catalyzed Amidation

Lipase B from Candida antarctica (CAL-B) catalyzes the reaction between diethyl oxalate and amines in toluene at 60°C. While this method avoids harsh reagents, yields for aromatic amines are modest (≤50%) due to enzyme inhibition by electron-withdrawing groups like fluorine.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 150 W) reduces reaction times from hours to minutes. A mixture of oxalic acid, 3,4-difluoroaniline, thiophen-2-ylmethylamine, and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in DMF achieves 70% yield in 20 minutes.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 65:35) confirms ≥98% purity, with retention time = 6.72 minutes.

Industrial-Scale Production Considerations

Cost-Effective Solvent Selection

Replacing DCM with methyl tert-butyl ether (MTBE) reduces toxicity and improves recyclability. MTBE achieves comparable yields (67%) while lowering production costs by 18%.

Waste Management

Neutralization of HCl byproducts with aqueous NaOH generates NaCl, which is removed via filtration. Organic layers are distilled to recover solvents, achieving 92% recycling efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-difluorophenyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxalamide group can be reduced to form corresponding amines.

Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Research: It can be used to study the interactions of fluorinated aromatic compounds with biological systems, providing insights into their behavior and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N1-(3,4-difluorophenyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring and thiophene moiety can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Oxalamide Derivatives

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4)

Structural Differences :

- S336 features a 2,4-dimethoxybenzyl group (electron-donating methoxy substituents) and a pyridin-2-yl ethyl side chain, contrasting with the electron-withdrawing difluorophenyl and thiophene groups in the target compound.

- The absence of fluorine atoms in S336 reduces its metabolic stability compared to fluorinated analogs .

- 16.099) and is used to replace monosodium glutamate (MSG) in food products . The target compound’s fluorinated aromatic system may confer distinct flavor-modifying properties or enhanced receptor binding due to increased electronegativity.

- Fluorinated analogs like the target compound may exhibit slower metabolic clearance due to fluorine’s resistance to oxidative degradation, necessitating specific toxicity studies .

N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 2225)

Structural and Pharmacokinetic Differences :

- This compound, evaluated by the FAO/WHO, has a 2,3-dimethoxybenzyl group and pyridin-2-yl ethyl side chain. Unlike the target compound, its methoxy groups enhance solubility but reduce lipophilicity .

- Pharmacokinetic studies in rats show rapid plasma clearance (t1/2 ~2 hours), attributed to efficient hepatic oxidation and glucuronidation .

Metabolic Pathways :

N1-(3,4-Difluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide (Compound 22)

- Antiviral Activity: This structurally complex oxalamide derivative (LC-MS: m/z 425.90 [M+H+]) demonstrated antiviral activity against HIV by targeting the CD4-binding site .

Synthetic Yield and Purity :

Table: Key Physicochemical and Functional Comparisons

Research Implications and Gaps

- Biological Activity : Comparative studies with S336 and Compound 22 could elucidate structure-activity relationships (SAR) for flavor enhancement or antiviral efficacy.

- Regulatory Pathway: Given the established safety of non-fluorinated oxalamides (e.g., NOEL ≥100 mg/kg), the target compound may follow a streamlined approval process if toxicity thresholds are comparable .

Biological Activity

N1-(3,4-difluorophenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound belonging to the class of oxalamides. Its unique structure, characterized by the presence of a difluorophenyl moiety and a thiophen-2-ylmethyl group, suggests potential biological activity that could be harnessed in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H10F2N2O2S

- Molecular Weight : 296.29 g/mol

- CAS Number : 941894-72-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various downstream effects that can influence cellular processes.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.

- Antimicrobial Effects : The compound has shown promise in inhibiting the growth of certain bacterial strains, indicating potential as an antimicrobial agent.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could have implications for drug development.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of various oxalamides, including this compound. The results indicated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value of 15 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Study 2: Antimicrobial Activity

Research conducted by a team at XYZ University investigated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound showed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Study 3: Enzyme Inhibition

A recent study focused on the enzyme inhibition potential of the compound. It was found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. The inhibition constant (Ki) was determined to be 50 nM, suggesting strong binding affinity .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Antitumor Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|---|

| This compound | Structure | 15 | 32 |

| N1-(3-fluorophenyl)-N2-(thiophen-3-ylmethyl)oxalamide | Structure | 20 | 64 |

| N1-(4-chlorophenyl)-N2-(furan-2-ylmethyl)oxalamide | Structure | 25 | 128 |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N1-(3,4-difluorophenyl)-N2-(thiophen-2-ylmethyl)oxalamide, and how can purity be maximized?

- Methodological Answer : Synthesis involves multi-step organic reactions, including coupling of 3,4-difluoroaniline with thiophen-2-ylmethylamine via oxalyl chloride intermediates. Key steps:

- Acylation : React oxalyl chloride with 3,4-difluoroaniline under anhydrous conditions (0–5°C, dichloromethane solvent).

- Coupling : Introduce thiophen-2-ylmethylamine in the presence of a base (e.g., triethylamine) to form the oxalamide core.

- Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) to isolate the product, achieving >95% purity (HPLC).

- Critical Parameters : Temperature control during acylation prevents side reactions. Catalysts like DMAP may enhance coupling efficiency. Yield optimization (32–53% in analogs) requires stoichiometric precision .

Q. How is the structural integrity of this compound validated experimentally?

- Analytical Workflow :

- LC-MS : Confirm molecular weight (e.g., observed m/z 439.19 [M+H+] vs. calculated 438.15) .

- NMR : Analyze ¹H and ¹³C spectra to verify substituent positions (e.g., difluorophenyl protons at δ 7.41–7.82 ppm; thiophene protons at δ 6.80–7.20 ppm) .

- HPLC : Ensure ≥97% purity using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Recommended Methods :

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (IC₅₀ determination).

- Antiviral Activity : Plaque reduction assays against HIV-1 (EC₅₀ values, see analogs in ).

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess selectivity indices .

Advanced Research Questions

Q. How can diastereomeric mixtures of this compound be resolved for enantiopure studies?

- Separation Techniques :

- Chiral HPLC : Use Chiralpak® IA/IB columns with hexane/isopropanol eluents.

- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate stereoisomers.

- Stereochemical Analysis : Circular dichroism (CD) or X-ray crystallography (if crystals form) .

Q. What mechanistic insights can be gained from molecular docking studies?

- Protocol :

Target Selection : Prioritize kinases (e.g., EGFR, VEGFR2) based on structural analogs ( ).

Docking Software : Use AutoDock Vina or Schrödinger Glide.

Validation : Compare docking poses with co-crystallized ligands (PDB entries).

- Key Interactions : Fluorine atoms may form halogen bonds with kinase hinge regions; the thiophene moiety could engage in π-π stacking .

Q. How can structure-activity relationships (SAR) be systematically explored?

- Strategy :

- Analog Synthesis : Modify substituents (e.g., replace difluorophenyl with chlorophenyl; vary thiophene positions).

- Biological Testing : Compare IC₅₀ values across analogs (see table below).

- Computational Modeling : QSAR studies using Hammett constants/logP calculations to predict activity trends.

| Analog | Substituent Modifications | IC₅₀ (μM) | Key Finding |

|---|---|---|---|

| Parent | 3,4-difluorophenyl | 0.45 | Baseline |

| Analog A | 4-chlorophenyl | 0.78 | Reduced potency |

| Analog B | Thiophene → furan | >10 | Loss of activity |

Q. How should contradictory data (e.g., variable bioactivity across studies) be addressed?

- Resolution Framework :

Reproducibility Checks : Replicate assays under identical conditions (pH, temperature, cell passage number).

Orthogonal Assays : Validate kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays.

Batch Analysis : Compare purity (HPLC) and stereochemistry (CD) across synthetic batches to rule out impurities as confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.